molecular formula C21H24N2O5S B3010288 (Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide CAS No. 868369-33-9

(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide

Cat. No. B3010288
CAS RN: 868369-33-9
M. Wt: 416.49
InChI Key: BDHGEGAAIPKBDA-DQRAZIAOSA-N
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Description

This compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse range of biological activities and are used in various fields such as medicinal chemistry and material sciences .


Molecular Structure Analysis

The compound contains a benzothiazole moiety, which is a planar, aromatic, and heterocyclic system. This moiety often contributes to the bioactivity of the compound. The compound also contains several methoxy groups, which can influence the compound’s physical-chemical properties .


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination reactions. The specific reactions that this compound can undergo would depend on the conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the methoxy groups could increase the compound’s lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

Antimicrobial and Antifungal Properties

  • A study synthesized and screened derivatives incorporating the thiazole ring for antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi, indicating potential for therapeutic intervention in microbial diseases (Desai, Rajpara, & Joshi, 2013).
  • Another study focused on Schiff base ligands derived from a similar chemical structure, which demonstrated moderate antibacterial and antifungal activities (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Anticancer Activity

  • Research on 2-aryl-4-(3,4,5-trimethoxybenzoyl)-1,2,3-triazol derivatives as microtubule-destabilizing agents revealed moderate antiproliferative activity against human cancer cell lines (Dongjie et al., 2017).
  • A study on 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles identified a highly potent antiproliferative agent targeting tubulin, suggesting potential use as an anticancer agent (Romagnoli et al., 2008).

Herbicidal Activity

  • The compound's derivatives have also been evaluated as potential herbicides, showing phytotoxic effects on Arabidopsis thaliana (Araniti et al., 2014).

Miscellaneous Applications

  • Some studies have explored the compound's derivatives in other contexts, such as in the synthesis of radiolabelled nonpeptide angiotensin II antagonists for imaging applications (Hamill et al., 1996).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Benzothiazoles are known to interact with a variety of biological targets, including enzymes and receptors .

Safety and Hazards

The safety and hazards of the compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound could include exploring its potential biological activities, optimizing its synthesis process, and investigating its physical-chemical properties .

properties

IUPAC Name

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-7-23-17-14(25-3)9-8-12(2)19(17)29-21(23)22-20(24)13-10-15(26-4)18(28-6)16(11-13)27-5/h8-11H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHGEGAAIPKBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide

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